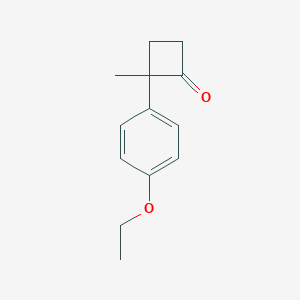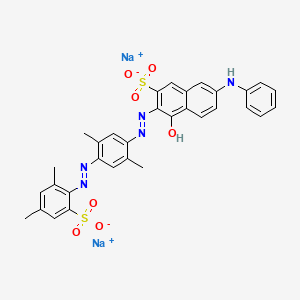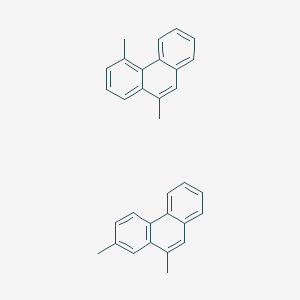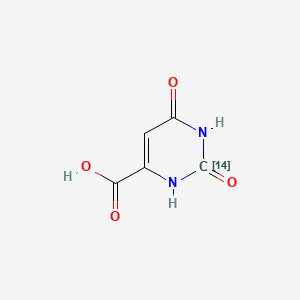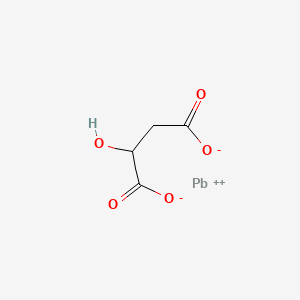
Lead malate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead malate is a chemical compound formed by the combination of lead and malic acid It is a salt of lead and malic acid, which is an intermediate in the tricarboxylic acid (TCA) cycle this compound is not commonly found in nature and is typically synthesized for research and industrial purposes
準備方法
Synthetic Routes and Reaction Conditions: Lead malate can be synthesized through the reaction of lead(II) acetate with malic acid. The reaction typically occurs in an aqueous solution, where lead(II) acetate is dissolved in water and then mixed with a solution of malic acid. The resulting this compound precipitates out of the solution and can be collected by filtration.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis process can be scaled up by proportionally increasing the quantities of lead(II) acetate and malic acid used. The reaction conditions, such as temperature and pH, can be optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: Lead malate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and other by-products.
Reduction: The compound can be reduced under specific conditions to yield elemental lead and malic acid.
Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Metal salts such as calcium chloride, magnesium sulfate.
Major Products Formed:
Oxidation: Lead oxide, carbon dioxide, and water.
Reduction: Elemental lead and malic acid.
Substitution: Metal malates (e.g., calcium malate, magnesium malate) and lead salts.
科学的研究の応用
Lead malate has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving lead compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of certain materials and as a precursor for other lead-based compounds.
作用機序
The mechanism of action of lead malate involves the interaction of lead ions with various molecular targets. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context and concentration of this compound.
類似化合物との比較
Lead malate can be compared with other lead salts and malate compounds:
Lead Acetate: Similar in that both contain lead ions, but lead acetate is more commonly used and studied.
Calcium Malate: Contains calcium instead of lead, making it less toxic and more suitable for use in food and supplements.
Magnesium Malate: Similar to calcium malate, it is used for its health benefits and is non-toxic.
Conclusion
This compound is a compound with unique properties and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it an interesting subject of study. its toxicity poses challenges and limits its use, necessitating careful handling and consideration in research and industrial contexts.
特性
CAS番号 |
816-68-2 |
|---|---|
分子式 |
C4H4O5Pb |
分子量 |
339 g/mol |
IUPAC名 |
2-hydroxybutanedioate;lead(2+) |
InChI |
InChI=1S/C4H6O5.Pb/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChIキー |
AQVKIYUWIAJIOT-UHFFFAOYSA-L |
正規SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)
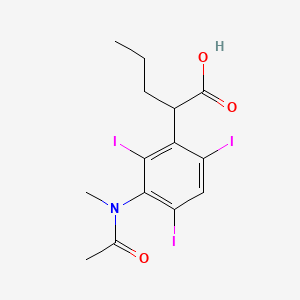
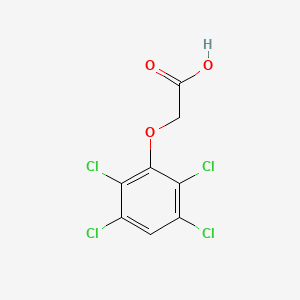
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea](/img/structure/B13809723.png)
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)
![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13809738.png)

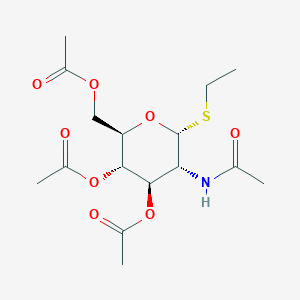

![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
